REACTION_SMILES
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[Cl:13][C:14](=[O:15])[O:16][CH2:17][C:18]([Cl:19])([Cl:20])[Cl:21].[NH2:1][c:2]1[n:3][o:4][cH:5][cH:6]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH2:22].[cH:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1>>[NH:1]([c:2]1[n:3][o:4][cH:5][cH:6]1)[C:14](=[O:15])[O:16][CH2:17][C:18]([Cl:19])([Cl:20])[Cl:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccon1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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O=C(Nc1ccon1)OCC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |